molecular formula C9H10BrNO2S B1282008 2-(3-Bromophenyl)isothiazolidine 1,1-dioxide CAS No. 71703-15-6

2-(3-Bromophenyl)isothiazolidine 1,1-dioxide

Cat. No. B1282008
CAS RN: 71703-15-6
M. Wt: 276.15 g/mol
InChI Key: PDZFOXCQQCMSHZ-UHFFFAOYSA-N
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Description

“2-(3-Bromophenyl)isothiazolidine 1,1-dioxide” is a chemical compound with the molecular formula C9H10BrNO2S . It has a molecular weight of 276.15 . The compound appears as a white to yellow solid .


Molecular Structure Analysis

The molecular structure of “2-(3-Bromophenyl)isothiazolidine 1,1-dioxide” consists of a bromophenyl group attached to an isothiazolidine ring, which contains a sulfur atom, a nitrogen atom, and an oxygen atom .


Physical And Chemical Properties Analysis

“2-(3-Bromophenyl)isothiazolidine 1,1-dioxide” is a white to yellow solid . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Pharmacological Potential

  • Anti-Arthritic Properties : Isothiazolidine 1,1-dioxide derivatives, including compounds similar to 2-(3-Bromophenyl)isothiazolidine 1,1-dioxide, have shown promising results as antiarthritic agents. They exhibit dual inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, with one compound, S-2474, advancing to clinical trials (Inagaki et al., 2000).

Chemical Synthesis and Applications

  • Synthesis of N-Substituted Derivatives : Studies have been conducted on the synthesis of N-substituted derivatives of isothiazolidine 1-oxide, showcasing its versatility in chemical synthesis (Semko et al., 1993).
  • Library Synthesis for Molecular Probes : Isothiazolidine 1,1-dioxides have been used in the construction of compound libraries, especially in the synthesis of triazole-containing derivatives, which are valuable for small molecular probe discovery (Rolfe et al., 2011).
  • Novel Scaffold for COX-2/5-LO Inhibitors : Benzo[1.3.2]dithiazolium ylide 1,1-dioxide derivatives, related to isothiazolidine 1,1-dioxides, have been identified as potent dual inhibitors of COX-2 and 5-lipoxygenase, representing a novel scaffold for drug development (Tan et al., 2011).

Advanced Research and Synthesis Techniques

  • Thermal Fragmentation Reactions : Research into the thermal fragmentation reactions of compounds like 1,4,2-dithiazines and 1,4,2,5-dithiadiazines, which are structurally related to isothiazolidine 1,1-dioxides, provides insights into their potential in organic synthesis (Bryce et al., 1997).
  • γ-Sultam Synthesis via Tandem SN/Michael Addition : A novel approach for synthesizing γ-sultams, including various isothiazolidine 1,1-dioxides, highlights innovative synthetic methods and the importance of electronic properties in reactivity (Bakulina et al., 2020).

properties

IUPAC Name

2-(3-bromophenyl)-1,2-thiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c10-8-3-1-4-9(7-8)11-5-2-6-14(11,12)13/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZFOXCQQCMSHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501984
Record name 2-(3-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)isothiazolidine 1,1-dioxide

CAS RN

71703-15-6
Record name Isothiazolidine, 2-(3-bromophenyl)-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71703-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-bromoaniline (1.0 mL, 9.18 mmol) and TEA (2.60 mL, 18.5 mmol) in CH2Cl2 (20 mL) was added 3-chloro-1-propanesulfonyl chloride (1.40 mL, 11.5 mmol) at 0° C. After stirring at room temperature for 16 hr, 3-chloro-1-propanesulfonyl chloride (1.40 mL, 11.5 mmol) and TEA (2.6 mL, 18.5 mmol) was added and the solution stirred at room temperature for 2 hr. The solution was then washed with HCl (1.0 N, aq) and brine, dried over Na2SO4 then concentrated in vacuo. The residue was then taken up in DMF (40 mL) and DBU (4.10 mL, 27.6 mmol) was added. The mixture was stirred at room temperature for 64 hr, diluted with EtOAc, then washed with 1N HCl and brine then concentrated. The residue was purified by silica gel chromatography (EtOAc/hexanes) to give 2-(3-bromophenyl)isothiazolidine 1,1-dioxide as an off-white solid. 1H NMR (400 MHz, CDCl3) δ ppm 2.50-2.54 (m, 2H), 3.37 (t, J=7.5 Hz, 2H), 3.74 (t, J=7.5 Hz, 2H), 7.22-7.24 (m, 3H), 7.33 (s, 1H).
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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